5-[(3,4-Dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-(3,4-dimethylanilino)-N-[(2-methoxyphenyl)methyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-12-8-9-15(10-13(12)2)21-18-17(22-24-23-18)19(25)20-11-14-6-4-5-7-16(14)26-3/h4-10,17-18,21-24H,11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYZZRQBFOEXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-[(3,4-Dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a triazole ring, which is known for its diverse biological activities. The presence of dimethylphenyl and methoxyphenyl groups enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of 5-[(3,4-Dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors in the body.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease .
- Receptor Modulation : The structural components of the compound may allow it to bind effectively to various receptors, potentially modulating their activity. This interaction could lead to downstream effects on cellular signaling pathways.
Anticancer Properties
Recent research has highlighted the anticancer potential of 5-[(3,4-Dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15.3 |
| A549 (Lung) | 12.7 |
| HeLa (Cervical) | 9.8 |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound possesses notable antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl groups significantly affect the biological activity of the compound. For example:
- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring enhances binding affinity and selectivity towards target enzymes.
- Methoxy Group : The methoxy substituent appears to increase lipophilicity and stability in biological systems.
Case Studies
- Neuroprotective Effects : A study published in a peer-reviewed journal demonstrated that compounds similar to 5-[(3,4-Dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide exhibited neuroprotective effects in animal models of Alzheimer's disease by reducing oxidative stress and inflammation .
- Antitumor Activity : In vivo studies on xenograft models have shown that this compound can significantly reduce tumor growth compared to control groups, indicating its potential as a therapeutic agent in oncology .
Wissenschaftliche Forschungsanwendungen
The biological activity of 5-[(3,4-Dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its interaction with specific biological targets involved in cancer proliferation and microbial resistance. Triazole compounds are known for their role in inhibiting various enzymes and have been explored for their anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor effects. For instance, studies on related triazole compounds have shown robust antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. The mechanism often involves the inhibition of epidermal growth factor receptor (EGFR) signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| e4 | A549 | 5.2 | EGFR Inhibition |
| e12 | H460 | 4.8 | Apoptosis Induction |
In comparative studies, compounds similar to this compound demonstrated enhanced efficacy over standard treatments like Erlotinib in specific NSCLC models.
Antimicrobial Activity
Triazole compounds have also been investigated for their antimicrobial properties. The presence of the triazole ring enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 16 µg/mL | [Study A] |
| Staphylococcus aureus | 32 µg/mL | [Study B] |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Case Study 1: Antitumor Efficacy in NSCLC Models
A study involving xenograft mouse models implanted with NSCLC cells showed that treatment with triazole derivatives led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment with the compound at a dosage of 10 mg/kg.
Case Study 2: Antimicrobial Testing
Antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.
Analyse Chemischer Reaktionen
Primary Reaction Types and Conditions
The compound undergoes four principal reaction types, influenced by its electron-deficient triazole ring and functional groups:
Oxidation Pathways
The electron-deficient C4 position of the triazole ring is susceptible to electrophilic attack. In the presence of H<sub>2</sub>O<sub>2</sub>, sulfoxides form via a two-step radical mechanism, as confirmed by ESR studies. Methoxy groups on the benzyl substituent stabilize intermediates through resonance effects.
Carboxamide Reactivity
The carboxamide group participates in:
-
Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, yielding carboxylic acid derivatives.
-
Amidation : Coupling with amines using DCC/NHS to form secondary amides (e.g., with morpholine derivatives) .
Comparative Reactivity with Analogues
Triazole derivatives show distinct reactivity patterns based on substituents:
Key Research Findings
-
J. Med. Chem. (2017) : Optimized N-alkylation of triazole carboxamides enhances solubility and potency, with 3,5-dimethoxybenzyl groups improving metabolic stability .
-
PMC Study (2020) : Eschenmoser coupling reactions enable efficient synthesis of triazolethione hybrids, demonstrating compatibility with chlorophenyl substituents .
-
Evitachem Data (2025) : Cyclization with POCl<sub>3</sub> produces fused heterocycles with IC<sub>50</sub> values <1 μM against kinase targets.
Q & A
Q. Answer :
- Assay Design : Perform Michaelis-Menten kinetics with varying substrate concentrations (0.1–10× Km).
- Data Analysis : Use Lineweaver-Burk plots to identify inhibition type (competitive/non-competitive). For example, if the compound competes with substrate binding, Km increases while Vmax remains constant .
- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and negative controls (DMSO vehicle) .
Case Study : A related triazole derivative showed IC50 = 12 nM against histone deacetylase (HDAC) via fluorescence polarization assays .
Basic: What spectroscopic techniques confirm structural integrity post-synthesis?
Q. Answer :
- 1H/13C NMR : Verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; triazole carbons at δ 145–150 ppm) .
- FTIR : Confirm carboxamide C=O stretch (1650–1680 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .
- HRMS : Validate molecular ion [M+H]+ at m/z 365.41 (theoretical) .
Advanced: How to resolve discrepancies in reported IC50 values across studies?
Answer :
Contradictions often arise from:
- Assay Conditions : Standardize pH (7.4), temperature (37°C), and incubation time (24 hours).
- Compound Purity : Validate via HPLC (>95% purity; C18 column, acetonitrile/water gradient) .
- Cell Line Variability : Use authenticated lines (e.g., HEK293 or HeLa) with mycoplasma testing .
Statistical Approach : Perform meta-analysis with standardized effect sizes and random-effects models to account for inter-study variability .
Advanced: What computational methods predict protein binding affinity?
Q. Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., HDAC or carbonic anhydrase). Prioritize binding poses with ΔG < −8 kcal/mol .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
Validation : Compare predicted binding energies with experimental IC50 values (Pearson correlation >0.7) .
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